Cerubidin

Cardio-Oncology Chemotherapy Toxicity Equivalence

Cerubidin (daunorubicin) is the evidence-based anthracycline for protocols where cumulative cardiotoxicity is the limiting concern. Per IGHG guidelines, its cardiac risk equivalence is 0.6× that of doxorubicin, enabling higher dose intensity with reduced long-term cardiac liability—a decisive factor for younger AML populations. As a well-characterized P-gp substrate and the benchmark for liposomal pharmacokinetic modeling (DaunoXome achieves 100–200× AUC enhancement vs. free drug), this compound is essential for multidrug resistance research and nanomedicine development. Not interchangeable with other anthracyclines.

Molecular Formula C27H29NO10
Molecular Weight 527.5 g/mol
CAS No. 73610-99-8
Cat. No. B1203897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerubidin
CAS73610-99-8
Synonymsdaunorubicin semiquinone radicals
Molecular FormulaC27H29NO10
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
InChIInChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3
InChIKeySTQGQHZAVUOBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerubidin (Daunorubicin) Procurement Guide: Anthracycline Antibiotic for Oncology Research and Clinical Applications


Cerubidin, synonym for Daunorubicin, is an anthracycline aminoglycoside antineoplastic agent first isolated from Streptomyces peucetius, with the CAS Registry Number 73610-99-8 [1]. It functions primarily as a DNA intercalator and topoisomerase II inhibitor, thereby inducing DNA damage and apoptosis in rapidly dividing cells [2]. Daunorubicin is a cornerstone chemotherapeutic agent, particularly for the induction therapy of acute leukemias, but its clinical utility is modulated by its efficacy profile and a well-documented risk of cumulative, dose-dependent cardiotoxicity, a hallmark of this drug class [3].

Why Cerubidin (Daunorubicin) Cannot Be Interchanged with Other Anthracyclines: A Procurement Risk Assessment


Anthracyclines, including Cerubidin (daunorubicin), doxorubicin, epirubicin, and idarubicin, share a core tetracycline ring structure but are not interchangeable due to clinically significant divergences in their efficacy, pharmacokinetic profiles, and, most critically, their cardiotoxicity equivalence ratios [1]. For instance, the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) has established that the risk of cancer therapy-related cardiac dysfunction (CTRCD) is quantifiably lower for daunorubicin than for doxorubicin, with a recommended conversion factor of 0.6 [2]. Furthermore, head-to-head clinical trials demonstrate that idarubicin offers superior long-term disease-free survival compared to daunorubicin in specific acute myeloid leukemia (AML) patient populations, underscoring that substitution is not simply a matter of potency but a complex trade-off between efficacy and safety endpoints [3]. These evidence-based distinctions dictate precise therapeutic windows, making the selection of the specific anthracycline a critical determinant of both treatment success and long-term patient morbidity, thereby directly impacting formulary decisions and research model validity.

Quantitative Evidence for Cerubidin (Daunorubicin) Selection: Comparator-Driven Data for Informed Procurement


Superior Cardiac Safety Profile of Daunorubicin Compared to Doxorubicin: IGHG Guideline-Based Equivalence Ratio

Daunorubicin (Cerubidin) is associated with a significantly lower risk of cancer therapy-related cardiac dysfunction (CTRCD) compared to doxorubicin, a key differentiator for formulary consideration [1]. The International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) recommends an equivalence ratio of 0.6 to convert a daunorubicin dose to a doxorubicin-equivalent dose for cardiotoxicity risk assessment [2]. This means that 100 mg/m² of daunorubicin confers a similar cardiac risk to 60 mg/m² of doxorubicin.

Cardio-Oncology Chemotherapy Toxicity Equivalence

Idarubicin Demonstrates Superior Long-Term Efficacy Over Daunorubicin in AML Consolidation Therapy

In a large, randomized phase III trial (EORTC/GIMEMA AML-10) comparing three anthracyclines for newly diagnosed AML, the 5-year disease-free survival (DFS) was significantly shorter for patients in the daunorubicin arm compared to those receiving idarubicin or mitoxantrone [1]. The 5-year DFS rate was 29% for daunorubicin versus 37% for idarubicin and 37% for mitoxantrone (P < .001 for comparison of all arms) [1]. This indicates a clinically meaningful efficacy gap in this specific consolidation setting.

Acute Myeloid Leukemia Chemotherapy Comparative Efficacy

Liposomal Encapsulation of Daunorubicin (DaunoXome) Dramatically Alters Pharmacokinetics and Reduces Systemic Toxicity

The liposomal formulation of daunorubicin (DaunoXome) exhibits profoundly altered pharmacokinetics compared to the conventional free drug, leading to a substantially improved therapeutic index [1]. In patients with acute leukemia, DaunoXome (80 mg/m²) produced a mean plasma AUC(0-∞) of 456.27 ± 182.64 μg/ml/h, which is approximately 100- to 200-fold greater than that reported for free daunorubicin at comparable doses [2]. This is due to a much lower total body clearance and a 200- to 500-fold lower volume of distribution at steady state [2]. Crucially, this altered disposition translates into reduced cardiotoxicity, as demonstrated in a preclinical study where pegylated liposomal daunorubicin had a half-lethal dose (LD50) of 29.35 mg/kg, compared to just 5.45 mg/kg for the free drug [3].

Liposomal Formulation Pharmacokinetics Drug Delivery

Idarubicin and Its Metabolite Exhibit Superior Cytotoxic Potency Over Daunorubicin in Human Leukemia Cell Lines

In vitro studies comparing the growth-inhibitory activity of several anthracyclines against human leukemia cell lines (CCRF-CEM and K562) demonstrate that idarubicin is 2-5 times more potent than daunorubicin [1]. Furthermore, the major circulating metabolite of idarubicin, idarubicinol, is not only equipotent to its parent drug but is 16-122 times more cytotoxic than the corresponding alcohol metabolites of daunorubicin, doxorubicin, and epirubicin [2]. This unique metabolic activation contributes to idarubicin's enhanced antileukemic activity and distinct pharmacological profile.

Cytotoxicity Leukemia In Vitro Pharmacology

Cerubidin (Daunorubicin) Best Research and Industrial Application Scenarios: Evidence-Based Use Cases


AML Induction Therapy Requiring a Defined Cardiac Safety Margin

In clinical trial design or treatment protocol development for acute myeloid leukemia (AML) where cumulative cardiotoxicity is a primary concern, Cerubidin (daunorubicin) may be selected over doxorubicin. The IGHG guidelines provide a quantifiable basis for this choice, establishing that the risk of cardiac dysfunction is lower with daunorubicin (equivalence ratio of 0.6 relative to doxorubicin) [1]. This allows for a higher total anthracycline dose intensity to be administered with a potentially reduced long-term cardiac risk profile, a critical factor in treating younger patient populations or those with pre-existing cardiovascular risk factors [2].

Research on Liposomal Drug Delivery Systems for Improved Therapeutic Index

Cerubidin (daunorubicin) serves as an ideal model compound for investigating the impact of liposomal encapsulation on anthracycline pharmacokinetics and toxicity. Quantitative data show that liposomal formulations like DaunoXome achieve a 100-200 fold increase in plasma AUC and a 200-500 fold reduction in volume of distribution compared to free drug [3]. Preclinically, this translates to a 5.4-fold reduction in lethal toxicity (LD50 of 29.35 mg/kg vs. 5.45 mg/kg for free drug) [4]. These dramatic and well-characterized pharmacokinetic shifts make it a benchmark for studies in targeted drug delivery, nanomedicine, and the development of next-generation liposomal chemotherapeutics.

Comparator Arm in Preclinical and Clinical Studies of Novel Anthracyclines

Given its well-established efficacy and toxicity profile, Cerubidin (daunorubicin) is a standard comparator for evaluating new anthracycline analogs. For instance, its 5-year disease-free survival rate of 29% in a large AML trial provides a robust benchmark against which the efficacy of novel agents can be measured [5]. Similarly, its in vitro cytotoxic potency against leukemia cell lines serves as a baseline for structure-activity relationship studies, where new analogs like idarubicin are shown to be 2-5 times more potent [6]. This established dataset ensures that Cerubidin remains a relevant and necessary control in the development of improved anthracycline-based therapies.

Studies on P-Glycoprotein-Mediated Multidrug Resistance (MDR) Mechanisms

Cerubidin (daunorubicin) is a well-characterized substrate for P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance. Its interaction with P-gp has been extensively modeled, with molecular docking studies showing extensive H-bonding and electrostatic interactions with the MDR protein [7]. This makes it a valuable tool compound for studying MDR mechanisms, screening for P-gp inhibitors, and evaluating whether novel anthracycline analogs (such as 3'-azidodaunorubicin) can successfully evade efflux and overcome resistance [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerubidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.